2-(2-Iodobenzoyl)-6-methoxypyridine 2-(2-Iodobenzoyl)-6-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 1187165-03-2
VCID: VC2657670
InChI: InChI=1S/C13H10INO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3
SMILES: COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I
Molecular Formula: C13H10INO2
Molecular Weight: 339.13 g/mol

2-(2-Iodobenzoyl)-6-methoxypyridine

CAS No.: 1187165-03-2

Cat. No.: VC2657670

Molecular Formula: C13H10INO2

Molecular Weight: 339.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Iodobenzoyl)-6-methoxypyridine - 1187165-03-2

Specification

CAS No. 1187165-03-2
Molecular Formula C13H10INO2
Molecular Weight 339.13 g/mol
IUPAC Name (2-iodophenyl)-(6-methoxypyridin-2-yl)methanone
Standard InChI InChI=1S/C13H10INO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3
Standard InChI Key WKALQWIGCXPKOR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I
Canonical SMILES COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I

Introduction

Chemical Identity and Structural Properties

2-(2-Iodobenzoyl)-6-methoxypyridine is an organic compound characterized by a 2-iodobenzoyl group attached to a 6-methoxypyridine ring. This structure creates a unique chemical scaffold with specific reactivity patterns and potential applications in various synthetic pathways.

Basic Chemical Information

The compound is identified through several key parameters that define its chemical identity:

PropertyValue
CAS Number339009-23-3
Molecular FormulaC₁₃H₁₀INO₂
Molecular Weight339.13 g/mol (calculated)
IUPAC Name(2-Iodophenyl)(6-methoxypyridin-2-yl)methanone
Alternative Names(2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone
Chemical ClassSpecialty Materials

The compound contains multiple functional groups, including an aryl iodide, a ketone linkage, and a methoxy-substituted pyridine ring, all contributing to its chemical behavior and potential applications .

Structural Features

The molecular structure of 2-(2-Iodobenzoyl)-6-methoxypyridine exhibits several noteworthy features:

  • The benzoyl group with an iodine substituent at the ortho position creates a specific steric environment.

  • The methoxy group at the 6-position of the pyridine ring contributes to the electronic properties of the heterocyclic system.

  • The carbonyl bridge connecting the two ring systems allows for specific conformational arrangements.

These structural features collectively determine the compound's physical properties, reactivity patterns, and potential applications in chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Iodobenzoyl)-6-methoxypyridine reflect its structural composition and influence its behavior in various chemical environments and reactions.

Physical Properties

Based on its structural features and similar compounds, 2-(2-Iodobenzoyl)-6-methoxypyridine likely exhibits the following physical characteristics:

PropertyCharacteristic
Physical StateSolid at room temperature
ColorPale to white crystalline solid
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, chloroform)
Storage RequirementsStore in a cool, dry place protected from light

The presence of the iodine atom and the aromatic rings contributes to the compound's relatively high molecular weight and specific solubility properties .

Chemical Reactivity

The chemical reactivity of 2-(2-Iodobenzoyl)-6-methoxypyridine is primarily determined by its functional groups:

  • The iodine substituent serves as a reactive site for various coupling reactions, particularly palladium-catalyzed cross-coupling processes.

  • The carbonyl group can participate in nucleophilic addition reactions.

  • The methoxy group on the pyridine ring can act as a masked hydroxyl group, potentially undergoing deprotection to form the corresponding pyridone.

This reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of more complex molecular structures .

Synthesis Methodologies

The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine typically involves specific reaction pathways that connect the iodobenzoyl and methoxypyridine components through carefully controlled chemical transformations.

Optimization Considerations

The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine can be optimized by considering several factors:

ParameterOptimization Consideration
Solvent ChoicePolar aprotic solvents like THF or DMF may enhance reaction efficiency
Temperature ControlGradual warming from low temperature may improve selectivity
Catalyst SelectionFor coupling reactions, appropriate Pd catalysts can improve yields
Base SelectionHindered bases may prevent side reactions
Purification MethodColumn chromatography with specific solvent systems for isolation

These optimization factors can significantly impact the yield and purity of the final product, making them crucial considerations in the synthetic planning .

Applications in Chemical Research

2-(2-Iodobenzoyl)-6-methoxypyridine serves various functions in chemical research, primarily as a building block and intermediate in organic synthesis.

Role as a Synthetic Intermediate

The compound's structure makes it particularly valuable in several synthetic contexts:

  • As a precursor in cross-coupling reactions, where the iodine substituent serves as a reactive site for carbon-carbon bond formation.

  • In the preparation of more complex heterocyclic systems through cyclization reactions.

  • As a building block in the synthesis of pharmaceutically relevant compounds containing the pyridine moiety.

These applications leverage the compound's unique combination of functional groups and its potential for selective transformations .

Reactivity and Transformation Pathways

The chemical behavior of 2-(2-Iodobenzoyl)-6-methoxypyridine is characterized by specific reaction patterns that reflect its functional group composition and structural arrangement.

Key Reaction Types

Several reaction types are particularly relevant to 2-(2-Iodobenzoyl)-6-methoxypyridine:

Reaction TypeDescriptionPotential Application
Palladium-Catalyzed CouplingReactions utilizing the aryl iodide functionalityFormation of complex biaryl systems
DemethylationConversion of methoxy group to hydroxylGenerating pyridone derivatives
Carbonyl TransformationsReactions at the ketone bridgeCreating modified linking groups
Directed MetalationOrtho-lithiation directed by existing substituentsRegioselective functionalization

These reaction pathways demonstrate the compound's versatility as a synthetic building block and its potential for diverse structural modifications .

Transformations to Bioactive Compounds

The methoxypyridine moiety in 2-(2-Iodobenzoyl)-6-methoxypyridine can serve as a masked pyridone, making it valuable in the synthesis of bioactive molecules. As demonstrated in related chemistry, methoxypyridines can be transformed into pyridones, which are structural elements found in many natural products and pharmaceutically active compounds. This transformation typically involves demethylation reactions using reagents such as sodium ethanethiolate (NaSEt) or similar nucleophilic agents .

Structural Comparison with Related Compounds

Understanding 2-(2-Iodobenzoyl)-6-methoxypyridine in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Isomeric Structures

Several related compounds with similar structural features but different substitution patterns offer points of comparison:

CompoundStructural DifferenceComparative Properties
2-(3-Iodobenzoyl)-4-methylpyridineIodine at meta position; methyl instead of methoxyDifferent electronic distribution; altered reactivity patterns
2-(2-Iodobenzoyl)-4-methylpyridineMethyl at 4-position instead of methoxy at 6-positionModified electronic properties of pyridine ring
2-Amino-6-methoxypyridineAmino group instead of iodobenzoylDifferent reactivity profile; potential hydrogen bonding

These structural variations result in different electronic distributions, steric environments, and consequently, distinct chemical behaviors and applications in synthesis .

Structure-Property Relationships

The specific positioning of functional groups in 2-(2-Iodobenzoyl)-6-methoxypyridine leads to unique physicochemical properties:

Understanding these structure-property relationships is crucial for predicting the compound's behavior in various chemical reactions and applications .

Research Applications and Future Directions

Current research involving 2-(2-Iodobenzoyl)-6-methoxypyridine and related compounds suggests several promising directions for future investigation.

Current Research Applications

The available literature indicates several areas where 2-(2-Iodobenzoyl)-6-methoxypyridine and similar compounds are currently being utilized:

  • As building blocks in the synthesis of complex heterocyclic systems with potential biological activity.

  • In the development of new synthetic methodologies, particularly involving selective functionalization of pyridine rings.

  • As intermediates in the preparation of materials with specific electronic or optical properties.

These applications highlight the compound's versatility and importance in contemporary chemical research .

Future Research Directions

Several promising research directions could further expand the utility of 2-(2-Iodobenzoyl)-6-methoxypyridine:

  • Development of regioselective functionalization methods targeting specific positions of the molecule.

  • Exploration of catalytic applications, particularly in asymmetric synthesis.

  • Investigation of potential biological activities and structure-activity relationships.

  • Application in the synthesis of complex natural products containing pyridone or related structural motifs.

These research directions could significantly enhance the compound's value in organic synthesis and medicinal chemistry .

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